molecular formula C16H15N3O3 B5855290 4-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE

4-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5855290
M. Wt: 297.31 g/mol
InChI Key: CJVGXQONQKNVQM-UHFFFAOYSA-N
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Description

4-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE is a complex organic compound with a molecular formula of C15H14N2O3. This compound is characterized by the presence of an acetylenilino group and a benzamide moiety, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the condensation of 4-acetylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylenilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chloroanilino)carbonyl]amino}benzamide
  • 4-{[(4-methoxyanilino)carbonyl]amino}benzamide
  • 4-{[(4-nitroanilino)carbonyl]amino}benzamide

Uniqueness

4-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific acetylenilino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications in various fields.

Properties

IUPAC Name

4-[(4-acetylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10(20)11-2-6-13(7-3-11)18-16(22)19-14-8-4-12(5-9-14)15(17)21/h2-9H,1H3,(H2,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVGXQONQKNVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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